(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol
Overview
Description
(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring with a tert-butyldimethylsilyl (TBDMS) protecting group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the TBDMS Protecting Group: The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield different products depending on the reaction conditions.
Substitution: The TBDMS and Boc groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4
Substitution: TBAF (tetrabutylammonium fluoride) for TBDMS removal, TFA (trifluoroacetic acid) for Boc removal
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Deprotected pyrrolidine derivatives
Scientific Research Applications
(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol depends on its specific application. In general, the compound can act as a protecting group in organic synthesis, stabilizing reactive intermediates and allowing for selective reactions to occur. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-amine
- (3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-carboxylic acid
Uniqueness
(3S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-1-Boc-pyrrolidin-3-ol is unique due to its dual protecting groups, which provide stability and versatility in synthetic applications. The combination of TBDMS and Boc groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQXBYPAUOYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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